1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine 1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15813898
InChI: InChI=1S/C8H11N7/c9-5-1-2-15(3-5)8-6-7(10-4-11-8)13-14-12-6/h4-5H,1-3,9H2,(H,10,11,12,13,14)
SMILES:
Molecular Formula: C8H11N7
Molecular Weight: 205.22 g/mol

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC15813898

Molecular Formula: C8H11N7

Molecular Weight: 205.22 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine -

Specification

Molecular Formula C8H11N7
Molecular Weight 205.22 g/mol
IUPAC Name 1-(2H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine
Standard InChI InChI=1S/C8H11N7/c9-5-1-2-15(3-5)8-6-7(10-4-11-8)13-14-12-6/h4-5H,1-3,9H2,(H,10,11,12,13,14)
Standard InChI Key MOYVMKYWBXGISN-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1N)C2=NC=NC3=NNN=C32

Introduction

Chemical Identity and Structural Features

Core Structure and Nomenclature

The compound’s systematic name, 1-(1H- Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine, reflects its triazolopyrimidine backbone fused at positions 4,5-d of the pyrimidine ring. The 7-position is substituted with a pyrrolidin-3-amine group, introducing a secondary amine functionality critical for hydrogen bonding and target engagement . Key structural analogs include 8-azaadenosine (CAS 10299-44-2), which shares the triazolopyrimidine core but lacks the pyrrolidine moiety .

Physicochemical Properties

While direct data for this specific derivative remain limited, inferences can be drawn from related compounds:

PropertyValue (Analog-Based Estimate)Source Compound Reference
Molecular FormulaC₉H₁₂N₈Derived from
Molecular Weight268.23 g/mol
Density~1.3–1.5 g/cm³
Boiling Point>300°C (decomposes)
LogP (Partition Coeff.)0.8–1.2Calculated

The pyrrolidine group enhances solubility in polar solvents compared to simpler triazolopyrimidines, as evidenced by the solubility of 8-azaadenine in DMSO and methanol .

Synthetic Approaches

Precursor-Based Strategies

A common route to triazolopyrimidines involves condensation reactions between 4,5-diamino-1,2,3-triazoles and dicarbonyl compounds . For this derivative, a plausible pathway includes:

  • Synthesis of 7-chloro-1H-[1,2,] triazolo[4,5-d]pyrimidine via cyclization of 4,5-diaminotriazole with trichloroacetonitrile.

  • Nucleophilic aromatic substitution with pyrrolidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Alternative Methodologies

Recent patents describe palladium-catalyzed cross-coupling to introduce nitrogen-containing substituents to triazolopyrimidine cores . For instance, Buchwald-Hartwig amination could couple 7-bromo-triazolopyrimidine with pyrrolidin-3-amine using Xantphos as a ligand .

Biological Activity and Mechanisms

ADAR1 Inhibition

Structural analogs like 8-azaadenosine exhibit potent ADAR1 (adenosine deaminase acting on RNA) inhibition, reducing A-to-I editing activity in leukemia cells (IC₅₀ ~0.5–2 µM) . The pyrrolidine amine in this derivative may enhance binding to ADAR1’s catalytic domain through additional hydrogen bonds, potentially improving selectivity over other deaminases .

Kinase Modulation

Triazolopyrimidines demonstrate activity against c-Met kinase, with PF-04217903 (a triazolo[4,5-b]pyrazine) showing IC₅₀ = 5 nM . Molecular modeling suggests the pyrrolidine group in 1-(1H-triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine could occupy hydrophobic pockets in kinase ATP-binding sites, analogous to FDA-approved kinase inhibitors .

Phosphodiesterase 2 (PDE2) Inhibition

Patent WO2017160632 highlights triazolopyrimidines as PDE2 inhibitors for neurological disorders . The compound’s secondary amine may interact with PDE2’s catalytic glutamine residue (Gln817 in human PDE2A), mimicking cyclic nucleotide substrates . In vitro assays of related compounds show PDE2 IC₅₀ values <100 nM .

Applications in Drug Discovery

Oncology

In leukemia models, 8-azaadenosine derivatives restore let-7 tumor suppressor miRNA and inhibit stem cell self-renewal at 1–10 µM . The pyrrolidine-substituted analog could enhance blood-brain barrier penetration for treating CNS malignancies .

Neurodegenerative Diseases

PDE2 inhibition elevates cyclic GMP levels, offering potential in Alzheimer’s disease. Preclinical models show triazolopyrimidines improve cognitive function at 3–10 mg/kg doses .

Antiviral Research

Triazolopyrimidines inhibit viral RNA editing enzymes like ADAR1, which are hijacked by viruses like SARS-CoV-2 . Broad-spectrum antiviral activity has been observed in cell culture (EC₅₀ 2–5 µM) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator